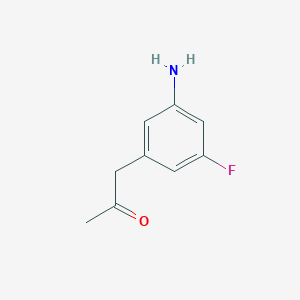

1-(3-Amino-5-fluorophenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

1-(3-amino-5-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H10FNO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2,11H2,1H3 |

InChI Key |

YRPWZZBETZOTMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)F)N |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 1 3 Amino 5 Fluorophenyl Propan 2 One

Retrosynthetic Analysis and Strategic Precursor Selection for 1-(3-Amino-5-fluorophenyl)propan-2-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursor structures. wikipedia.org This process helps to identify potential synthetic routes by recognizing key bond formations and functional group interconversions (FGIs). wikipedia.org For this compound, the analysis reveals several logical disconnections.

A primary disconnection is the carbon-carbon bond between the aromatic ring and the propanone side chain. This suggests a synthetic strategy involving the attachment of an acetone (B3395972) equivalent to a pre-functionalized 3-amino-5-fluorophenyl moiety. This could be achieved via reactions such as Friedel-Crafts acylation or organometallic cross-coupling.

Further retrosynthetic steps involve FGIs to install the amino and fluoro groups. The amino group is commonly introduced via the reduction of a nitro group, a reliable and high-yielding transformation. The fluorine atom can be introduced via several methods, including electrophilic fluorination or, more classically, through a Schiemann reaction starting from an aniline (B41778) precursor.

Based on this analysis, several strategic precursors can be identified:

3-Fluoro-5-nitroaniline: This precursor already contains the required amino and fluoro groups in the correct meta-relationship. The remaining step would be the reduction of the nitro group to an amine after the propanone side chain is installed.

1-Bromo-3-fluoro-5-nitrobenzene: This precursor is ideal for strategies involving organometallic cross-coupling to form the C-C bond, followed by reduction of the nitro group.

3-Fluoroaniline (B1664137): This commercially available starting material could undergo nitration to introduce the nitro group, followed by the installation of the propanone side chain and subsequent reduction. The regioselectivity of the nitration step would be a critical consideration.

Exploration of Novel and Established Synthetic Routes for Functionalized Propanones and Aryl Ketones

The synthesis of functionalized aryl ketones is a well-developed field in organic chemistry, with numerous methods available for the formation of the crucial aryl-carbonyl bond. These methods range from classical electrophilic aromatic substitutions to modern transition-metal-catalyzed cross-coupling reactions.

The Friedel-Crafts acylation is a classic method for forming aryl ketones through an electrophilic aromatic substitution reaction. organic-chemistry.org It involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.com

A significant challenge in applying this method to aniline derivatives is the basicity of the amino group, which can coordinate with and deactivate the Lewis acid catalyst. google.com To circumvent this, the amino group is often protected as an amide (anilide), which is less basic but still activates the ring for electrophilic substitution. google.com

In the context of synthesizing this compound, a potential route could involve the Friedel-Crafts acylation of a protected 3-fluoroaniline derivative. The regiochemical outcome is directed by the existing substituents. Both the amino (or amido) group and the fluorine atom are ortho-, para-directing. Therefore, acylation of 3-fluoroaniline would be expected to occur at the C2, C4, and C6 positions, with the position para to the strong activating amino group being favored. Careful control of reaction conditions is necessary to achieve the desired C1 substitution pattern relative to the propanone side chain. Recent developments have focused on using more efficient and reusable catalysts to improve the environmental footprint of the reaction. researchgate.netnih.gov

| Catalyst System | Acylating Agent | Substrate Type | Key Features |

| AlCl₃ (stoichiometric) | Acyl chloride / Anhydride | Activated and unactivated arenes | Traditional method; often requires harsh conditions and generates significant waste. sigmaaldrich.comgoogle.com |

| Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Acyl chloride / Anhydride | Activated arenes (e.g., anilides) | Catalytic amounts, recoverable and reusable, milder conditions. google.com |

| Bismuth Triflates (Bi(OTf)₃) | Acyl chloride / Anhydride | Activated and deactivated arenes | Novel, efficient catalyst for a broad range of substrates. researchgate.net |

| Zinc Oxide (ZnO) | Acyl chloride | Aromatic ethers | Heterogeneous catalyst, solvent-free conditions possible. organic-chemistry.org |

| Hexafluoro-2-propanol (HFIP) | Carboxylic Acid | Aryl and heteroaryl compounds | Metal-free, reagentless acylation at room temperature. organic-chemistry.org |

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation due to their high efficiency, functional group tolerance, and mild reaction conditions. science.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide using a palladium catalyst, is particularly powerful for preparing biaryl compounds and aryl ketones. organic-chemistry.orglibretexts.org A synthetic route to the target molecule could involve the Suzuki coupling of a boronic acid or ester derivative of the propanone side chain with a halogenated precursor like 1-bromo-3-amino-5-fluorobenzene.

Other notable coupling reactions include the Heck reaction (coupling of an alkene with an aryl halide) and reactions involving Gilman reagents (lithium diorganocopper compounds), which react with organohalides to form new C-C bonds. organic-chemistry.orgpressbooks.pub These methods offer versatile alternatives to classical approaches, often providing access to complex molecules that are difficult to synthesize otherwise. science.gov

| Reaction | Catalyst | Substrate 1 | Substrate 2 | Key Features |

| Suzuki-Miyaura Coupling | Pd complex (e.g., Pd(OAc)₂) | Aryl/Vinyl Boronic Acid or Ester | Aryl/Vinyl Halide or Triflate | High functional group tolerance; mild, basic conditions. organic-chemistry.orglibretexts.org |

| Heck Coupling | Pd complex | Alkene | Aryl/Vinyl Halide or Triflate | Forms a new C-C bond at an sp² carbon of the alkene. organic-chemistry.org |

| Stille Coupling | Pd complex | Organostannane | Aryl/Vinyl Halide or Triflate | Versatile but toxicity of tin reagents is a drawback. |

| Acyl Suzuki-Miyaura Coupling | Pd complex | Acyl Chloride | Aryl Boronic Acid | Direct synthesis of ketones with high chemoselectivity. organic-chemistry.org |

| Gilman Reagent Coupling | Copper (from R₂CuLi) | Organohalide | Lithium Diorganocopper | Effective for coupling alkyl, vinyl, and aryl groups. pressbooks.pub |

The introduction of an amino group onto an aromatic ring is most commonly achieved through a two-step nitration-reduction sequence. Electrophilic aromatic nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid. rushim.ruyoutube.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. youtube.com

The regioselectivity of the reaction is governed by the substituents already present on the aromatic ring. For a precursor like 1-fluoro-5-bromobenzene, the fluorine atom is a weakly deactivating ortho-, para-director, while the bromine is also a deactivating ortho-, para-director. Careful consideration of their combined directing effects and reaction conditions is necessary to achieve nitration at the desired C3 position.

Once the nitro group is installed, it can be readily reduced to a primary amine using various methods. Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with HCl. stmarys-ca.edu Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is another widely used, clean, and efficient method.

| Step | Reagent/System | Conditions | Comments |

| Nitration | HNO₃ / H₂SO₄ | 0 °C to room temp | The most common and powerful method for nitrating aromatic compounds. rushim.ruyoutube.com |

| Nitronium Salts (e.g., NO₂BF₄) | Aprotic solvent | Pre-formed nitronium ions, useful for sensitive substrates. | |

| Polymer-supported NaNO₂ / KHSO₄ | Solid phase | "Green" chemistry approach, avoids strong acids. acs.org | |

| Reduction | Fe / HCl or NH₄Cl | Reflux in water/ethanol | Inexpensive, widely used in industrial processes. |

| SnCl₂ / HCl | Room temp | Classic method, effective for a wide range of nitroarenes. | |

| H₂ / Pd-C (or PtO₂) | Atmospheric or high pressure | Clean reaction, byproduct is water; sensitive to catalyst poisoning. |

Introducing fluorine into an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. researchgate.net There are two main strategies for this: direct fluorination of a C-H bond or conversion of another functional group into a C-F bond. bohrium.com

Direct electrophilic fluorination has become more feasible with the development of modern reagents like N-fluorobis(phenylsulfonyl)imide (NFSI) and Selectfluor®. mdpi.comnih.gov These reagents act as a source of "F⁺" and can fluorinate electron-rich aromatic rings under relatively mild conditions. researchgate.net

A more traditional and highly reliable method for introducing a single fluorine atom is the Balz-Schiemann reaction. This process involves the diazotization of a primary aromatic amine with nitrous acid to form a diazonium salt, which is then converted to an aryl diazonium tetrafluoroborate (B81430). Gentle heating of this salt causes it to decompose, releasing nitrogen gas and forming the desired aryl fluoride (B91410). This method is particularly useful for introducing fluorine at a specific position defined by the location of a precursor amino group.

| Method | Reagent(s) | Precursor Functional Group | Description |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄2. Heat | Primary Amine (-NH₂) | Diazotization followed by thermal decomposition of the diazonium tetrafluoroborate salt. A classic and reliable method. |

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Activated C-H bond | Direct fluorination of electron-rich aromatic rings. mdpi.comnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Metal Fluoride (e.g., KF, CsF) | Nitro group, Halogen | Requires a strongly electron-withdrawing group ortho or para to a good leaving group. |

| Photocatalytic Fluorination | Dibenzosuberenone, Selectfluor® | C(sp³)-H bond (benzylic) | Visible-light-promoted fluorination, useful for side-chain modifications. nih.gov |

Rearrangement reactions provide powerful pathways to construct complex molecular skeletons or to reposition functional groups, often in a single step. researchgate.net While not always the most direct route, they can offer elegant solutions to synthetic challenges. For example, the Beckmann rearrangement transforms a ketoxime into an amide or lactam under acidic conditions. wiley-vch.de This could be envisioned in a route where an appropriately substituted aryl ketoxime is rearranged to an anilide, which is then hydrolyzed to the target amine.

The Fries rearrangement is another relevant transformation, involving the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring to form an ortho- or para-hydroxyaryl ketone. researchgate.net A synthetic plan could start with a 3-amino-5-fluorophenol, which is acylated on the hydroxyl group, followed by a Fries rearrangement to install the propanone side chain.

Functional group interconversions are the tactical operations within a broader synthetic strategy. The conversion of a nitro group to an amine (reduction), an amine to a fluorine (Schiemann reaction), or a ketone to an alkane (Wolff-Kishner reduction) are all examples of FGIs that would be critical in various synthetic routes toward this compound.

| Rearrangement Reaction | Starting Material | Product | Description |

| Beckmann Rearrangement | Ketoxime | Amide / Anilide | Acid-catalyzed rearrangement of an oxime to an N-substituted amide. wiley-vch.de |

| Fries Rearrangement | Phenolic Ester | Hydroxyaryl Ketone | Lewis or Brønsted acid-catalyzed intramolecular acylation of a phenol. researchgate.net |

| Bamberger Rearrangement | N-Phenylhydroxylamine | p-Aminophenol | Acid-catalyzed rearrangement to form para-aminophenols. wiley-vch.de |

| Curtius Rearrangement | Acyl Azide | Isocyanate (→ Amine) | Thermal or photochemical rearrangement to an isocyanate, which can be hydrolyzed to an amine. |

| Pinacol Rearrangement | 1,2-Diol | Ketone / Aldehyde | Acid-catalyzed rearrangement of a vicinal diol to a carbonyl compound. researchgate.net |

Optimization of Reaction Conditions and Catalyst Systems for Selective Synthesis

The selective synthesis of substituted phenylpropanones often involves cross-coupling reactions or multi-step pathways where the optimization of each step is critical. For reactions involving the formation of carbon-carbon or carbon-nitrogen bonds, catalyst systems, solvents, temperature, and reagents play a pivotal role in determining the reaction's efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone for forming aryl-amine bonds. nih.gov The optimization of such reactions involves screening various combinations of palladium precursors, phosphine (B1218219) ligands, bases, and solvents. The choice of ligand is particularly crucial as it influences the catalyst's activity and stability. For instance, sterically hindered biarylphosphine ligands have shown great success in coupling a wide range of aryl halides with amines. semanticscholar.org The reaction temperature and the choice of base are also fine-tuned to maximize yield while minimizing side reactions like hydrodehalogenation or product degradation.

Another key aspect is the use of multi-enzymatic cascade systems, which offer a greener alternative to traditional chemical catalysts. mdpi.com Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com Optimizing these biocatalytic systems involves adjusting pH, temperature, and substrate concentrations to enhance enzyme activity and stability. Coupling a transaminase with a pyruvate (B1213749) decarboxylase, for instance, can drive the reaction equilibrium towards the desired amine product by removing the pyruvate by-product. mdpi.com

The following interactive table summarizes key parameters that are typically optimized in catalytic systems relevant to the synthesis of complex amines and ketones.

| Parameter | Variable Options | Objective of Optimization | Relevant Findings |

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃), Copper, Nickel, Biocatalysts (e.g., Transaminases) | Maximize reaction rate and yield; Enhance selectivity | Buchwald-Hartwig amination is effective for forming aryl-amine bonds. nih.gov Multi-enzyme systems can improve yield and stereoselectivity. mdpi.com |

| Ligand | Phosphine-based (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs) | Stabilize the metal center; Control reactivity and selectivity | Sterically hindered biarylphosphine ligands are often effective in cross-coupling reactions. semanticscholar.org |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., DIPEA, Et₃N), Alkoxides (e.g., NaOt-Bu) | Activate substrates; Facilitate catalyst turnover | The choice of base can significantly impact reaction efficiency and prevent side reactions. researchgate.net |

| Solvent | Aprotic polar (e.g., DMF, DMSO), Ethereal (e.g., THF, Dioxane), Aromatic (e.g., Toluene) | Solubilize reagents; Influence reaction kinetics and catalyst stability | Solvent choice affects catalyst performance and can be critical for achieving high yields. |

| Temperature | -20°C to 150°C | Control reaction rate; Manage selectivity and prevent decomposition | Temperature is a key factor in directing regioselectivity in certain reactions. organic-chemistry.org Optimal temperature improves enzyme stability in biocatalytic processes. mdpi.com |

Regioselectivity and Chemoselectivity Considerations in the Synthesis of this compound

In a multifunctional molecule like this compound, achieving the correct arrangement of substituents (regioselectivity) and ensuring that reactions occur at the desired functional group (chemoselectivity) are paramount challenges.

Regioselectivity refers to the control of the position at which a chemical bond is formed. In the context of synthesizing this target compound, regioselectivity is crucial when introducing substituents onto the aromatic ring. The directing effects of the existing amino and fluoro groups on an electrophilic aromatic substitution, for example, must be carefully considered. However, a more common strategy involves starting with a precursor that already has the desired 3-amino-5-fluoro substitution pattern, thereby circumventing potential regiochemical issues in later steps. In reactions involving precursors with multiple potential reaction sites, such as a diketone or a molecule with multiple halide substituents, reaction conditions like pH and temperature can be manipulated to favor one regioisomer over another. organic-chemistry.org For instance, in the synthesis of certain isoxazoles, lower temperatures and specific pH ranges favor the reaction at a nitrile group over a ketone, leading to the desired 3-amino isomer. organic-chemistry.org

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. The target molecule contains a primary amine and a ketone, both of which are reactive towards a wide range of reagents.

The amino group is nucleophilic and can react with electrophiles.

The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

To achieve chemoselectivity, one functional group is often temporarily "masked" using a protecting group while a transformation is carried out on the other. For example, the amino group could be protected as an amide or a carbamate (B1207046) (e.g., Boc or Cbz group) to prevent it from reacting during a nucleophilic addition to the ketone. Subsequently, the protecting group is removed to yield the final product.

Alternatively, catalyst-free, multicomponent reactions can be designed where the inherent reactivity of the starting materials under specific conditions dictates the chemoselective pathway. rsc.orgresearchgate.net The study of such reactions reveals how variations in solvents or temperature can switch the reaction pathway, leading to different heterocyclic products from the same set of reagents, highlighting the subtle control required for chemoselectivity. researchgate.net

Purification and Isolation Methodologies for High-Purity Synthesized Intermediates and the Final Compound

The isolation and purification of the final product and key intermediates are critical steps to ensure high purity. A multi-step approach is typically employed, beginning with a preliminary workup followed by more refined techniques.

Workup/Extraction : After the reaction is complete, the mixture is typically quenched (e.g., with water or a saturated aqueous solution) and extracted with an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine to remove water-soluble impurities and dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate. beilstein-journals.org

Chromatography : Column chromatography is a fundamental technique for separating the target compound from unreacted starting materials, catalysts, and by-products. Silica (B1680970) gel is a common stationary phase, and the mobile phase (eluent) is a mixture of solvents, typically a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. The polarity of the eluent is gradually increased to elute compounds with different polarities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). beilstein-journals.org

Crystallization/Recrystallization : For solid compounds, crystallization is a powerful method for achieving high purity. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution (mother liquor). The pure crystals are then collected by filtration. orgsyn.org

Formation of Derivatives : In some cases, purification can be facilitated by converting the target compound into a derivative that is easier to isolate. For instance, primary amines can be converted into Schiff bases by reacting them with an aldehyde. google.com These imine derivatives are often crystalline and can be easily purified by recrystallization. The pure Schiff base is then hydrolyzed, typically under acidic conditions, to regenerate the pure amine. google.com

The following table outlines common purification techniques applicable to the synthesis of this compound and its intermediates.

| Purification Method | Principle | Application |

| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases. | Initial cleanup of the reaction mixture to remove inorganic salts and highly polar/non-polar impurities. |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. | Separation of the target compound from by-products and unreacted starting materials based on polarity. |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification step for solid compounds to achieve high purity and obtain a crystalline product. |

| Derivative Formation (e.g., Schiff Base) | Chemical conversion to an intermediate that is easier to purify (e.g., by crystallization), followed by regeneration of the original compound. | Selective isolation of the amine-containing target compound from a complex mixture. google.com |

| Distillation | Separation of liquids based on differences in boiling points. | Purification of liquid intermediates or reagents, though less applicable to the final high-boiling point solid compound. |

Mechanistic Investigations into the Reactivity of 1 3 Amino 5 Fluorophenyl Propan 2 One

Reactivity Profile of the Propan-2-one Moiety

The propan-2-one group, a ketone, is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and the alpha-hydrogens acidic.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the propan-2-one moiety is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. youtube.com This fundamental reactivity leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, and the pi bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form an alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol.

The general mechanism for nucleophilic addition to a ketone like 1-(3-Amino-5-fluorophenyl)propan-2-one is a two-step process. In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated by a protic solvent or an acid to give the final alcohol product. The reactivity of the carbonyl group can be influenced by both electronic and steric factors. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

|---|---|

| Hydride (e.g., from NaBH₄) | Secondary Alcohol |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin |

| Water (H₂O) | Hydrate (Gem-diol) |

| Alcohol (R-OH) | Hemiacetal/Acetal |

| Amine (R-NH₂) | Imine/Enamine |

Alpha-Proton Acidity and Enolate Chemistry

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) in this compound are acidic. This increased acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, known as an enolate. masterorganicchemistry.com The pKa of α-hydrogens in ketones is typically in the range of 19-21.

The formation of an enolate is a crucial aspect of the reactivity of the propan-2-one moiety. Enolates are powerful nucleophiles and can react with a variety of electrophiles at the α-carbon. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). masterorganicchemistry.com For this compound, deprotonation of the methyl group would lead to the kinetic enolate, while deprotonation of the methylene (B1212753) group would result in the thermodynamic enolate.

Table 2: Factors Influencing Enolate Formation and Stability

| Factor | Influence |

|---|---|

| Strength of the Base | Strong, non-nucleophilic bases like LDA favor complete enolate formation. |

| Temperature | Low temperatures favor the formation of the kinetic enolate. |

| Solvent | Aprotic solvents are typically used to prevent protonation of the enolate. |

| Substitution | More substituted enolates are generally more thermodynamically stable. masterorganicchemistry.com |

Condensation Reactions and Heterocycle Formation Involving the Ketone

The dual reactivity of the ketone (electrophilic carbonyl carbon and nucleophilic α-carbon via the enolate) allows it to participate in a variety of condensation reactions. libretexts.org These reactions are fundamental in the synthesis of larger molecules and heterocyclic systems. For instance, the enolate of this compound can react with aldehydes or other ketones in aldol-type condensations.

Furthermore, the ketone functionality can be a key component in the construction of heterocyclic rings. By reacting with molecules containing two nucleophilic sites, the ketone can undergo condensation to form five-, six-, or seven-membered rings. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. The presence of the amino group on the phenyl ring also opens up possibilities for intramolecular condensation reactions to form fused heterocyclic systems like quinolines. researchgate.net

Reactivity of the Amino Group on the Phenyl Ring

The amino group on the phenyl ring is a powerful activating group that significantly influences the reactivity of the aromatic system.

Amine Nucleophilicity and Electrophilic Aromatic Substitution (EAS) on the Substituted Phenyl Ring

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. This nucleophilicity allows it to react with various electrophiles. Furthermore, the amino group strongly activates the aromatic ring towards electrophilic aromatic substitution (EAS) by donating electron density through resonance. byjus.com This donation of electron density stabilizes the arenium ion intermediate formed during the substitution process.

The amino group is an ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. byjus.com In this compound, the positions ortho (2 and 4) and para (6) to the amino group are activated. The fluorine atom at position 5 is a deactivating group but is also an ortho-, para-director. The directing effects of the strongly activating amino group will dominate. Therefore, electrophilic substitution is most likely to occur at positions 2, 4, and 6.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups | Predicted Reactivity |

|---|---|---|

| 2 | ortho to -NH₂, meta to -F and -CH₂COMe | Highly Activated |

| 4 | ortho to -NH₂, meta to -F and -CH₂COMe | Highly Activated |

| 6 | para to -NH₂, ortho to -F | Activated |

Diazotization and Subsequent Transformations of Aromatic Amines

Primary aromatic amines, such as the one in this compound, can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.orgbyjus.com This reaction converts the amino group into a diazonium salt (-N₂⁺).

Aromatic diazonium salts are versatile intermediates in organic synthesis because the dinitrogen group is an excellent leaving group (N₂ gas). This allows for the introduction of a wide variety of substituents onto the aromatic ring through nucleophilic substitution reactions. lumenlearning.com Some common transformations of diazonium salts include the Sandmeyer reaction (introduction of -Cl, -Br, -CN), the Schiemann reaction (introduction of -F), and reactions to introduce -OH, -I, and -H. masterorganicchemistry.com However, it is important to note that diazonium salts can be unstable and potentially explosive, requiring careful handling. lumenlearning.com

Amide and Imine Formation Reactions

The chemical structure of this compound incorporates two key functional groups that dictate its participation in condensation reactions: a primary aromatic amine and a ketone. These functionalities allow the molecule to undergo both amide and imine formation.

Amide Formation: The primary amino group (-NH₂) is nucleophilic and can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amide bonds. This reaction, a cornerstone of organic synthesis, typically proceeds through a nucleophilic acyl substitution mechanism. The nitrogen lone pair of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide and a leaving group. The reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species. The presence of the fluorine atom and the propan-2-one moiety on the aromatic ring can influence the nucleophilicity of the amino group through electronic effects, which in turn affects the rate of amidation.

| Reaction Type | Reactant for this compound | Typical Reagents/Catalysts | Key Intermediate | Product Functional Group |

|---|---|---|---|---|

| Amide Formation | Carboxylic Acid Derivative (e.g., Acetyl Chloride) | Base (e.g., Pyridine, Triethylamine) | Tetrahedral Intermediate | Amide (-NH-C=O) |

| Imine Formation | Primary Amine (e.g., Aniline) | Acid Catalyst (e.g., p-Toluenesulfonic acid) | Carbinolamine | Imine (-C=N-) |

Influence of the Fluorine Atom on Aromatic Reactivity and Electronic Properties

The fluorine atom at the 5-position of the phenyl ring significantly modulates the electronic properties and chemical reactivity of this compound. Fluorine is the most electronegative element, and its influence is primarily governed by two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric or resonance effect (+M). researchgate.net

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring. This resonance effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.

In the case of fluorine, the inductive effect overwhelmingly dominates the resonance effect. researchgate.net This net electron withdrawal deactivates the aromatic ring towards electrophiles. The introduction of fluorine into aromatic compounds is a known strategy to alter their electronic character and, consequently, their biological and chemical properties. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Potential and Factors Influencing Reactivity

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. pressbooks.pubmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.com

In this compound, the potential for SNAr is complex. The fluorine atom itself can act as a leaving group. The reactivity order for halides as leaving groups in SNAr reactions is often F > Cl > Br > I, a phenomenon known as the "element effect". nih.govimperial.ac.uk This counterintuitive order arises because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.

However, the presence of the amino group (-NH₂), a strong electron-donating group (EDG), at the meta position significantly complicates the SNAr potential. Electron-donating groups destabilize the negatively charged Meisenheimer intermediate and thus strongly disfavor the SNAr mechanism. The propan-2-one group is moderately electron-withdrawing, but its influence from the meta position is not as strong as an ortho or para substituent would be. Therefore, under typical SNAr conditions, this compound is not expected to be highly reactive. For the fluorine to be displaced, much harsher reaction conditions or conversion of the amino group into a strong electron-withdrawing group (e.g., a diazonium salt) would likely be necessary.

Factors Influencing SNAr Reactivity:

Nature of Ring Substituents: Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group are required for activation. pressbooks.pub

Leaving Group Ability: In activated systems, fluoride (B91410) is an excellent leaving group. imperial.ac.uk

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

Solvent: Aprotic polar solvents are typically used to solvate the cation of the nucleophilic salt without deactivating the nucleophile. nih.gov

Stereoelectronic Effects of Fluorine on Adjacent Functional Groups

Stereoelectronic effects refer to the influence of orbital interactions and electron distribution on the geometry and reactivity of a molecule. The fluorine atom in this compound exerts significant stereoelectronic effects on the neighboring amino and propan-2-one groups.

The primary influence is the powerful inductive effect, which withdraws electron density through the aromatic ring. This withdrawal has several consequences:

Basicity of the Amino Group: The electron withdrawal by the fluorine atom reduces the electron density on the nitrogen atom of the amino group. This decrease in electron density lowers the basicity (pKa) of the amine compared to aniline (B41778). The propan-2-one group also contributes an electron-withdrawing effect, further reducing the basicity.

Reactivity of the Ketone: The electronic pull of the fluorine atom is transmitted through the aromatic system to the propan-2-one side chain. This can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.

Conformational Effects: Fluorine substitution can influence the conformational preferences of adjacent groups. researchgate.net For instance, interactions between the C-F bond dipole and other nearby dipoles can affect the rotational barriers and preferred orientations of the amino and propan-2-one substituents. In some systems, a "fluorine-iminium ion gauche effect" has been postulated, where the presence of fluorine influences the conformation and stability of nearby positively charged nitrogen centers. researchgate.net

| Compound | Substituents | Expected pKa of Conjugate Acid (Relative to Aniline) | Dominant Electronic Effect |

|---|---|---|---|

| Aniline | -H | ~4.6 | Reference |

| 3-Fluoroaniline (B1664137) | -F (meta) | Lower (~3.5) | Inductive (-I) |

| 1-(3-Aminophenyl)propan-2-one | -CH₂COCH₃ (meta) | Lower | Inductive (-I) |

| This compound | -F, -CH₂COCH₃ (meta) | Lowest | Additive Inductive (-I) Effects |

Interplay Between Functional Groups: Synergistic and Antagonistic Effects on Reaction Pathways

The reactivity of this compound is governed by a complex interplay between its three functional groups: the electron-donating amino group, the electron-withdrawing fluorine atom, and the electron-withdrawing propan-2-one group. Their effects can be either synergistic (working together) or antagonistic (opposing each other) depending on the reaction type.

Electrophilic Aromatic Substitution: In this context, the effects are largely antagonistic. The amino group is a powerful activating group and is ortho-, para-directing. It strongly directs incoming electrophiles to positions 2, 4, and 6. Conversely, the fluorine atom and the propan-2-one group are deactivating and meta-directing. The fluorine directs to positions 2, 4, and 6 (relative to itself, which are positions 2, 4, and 6 on the ring), while the propan-2-one group directs to position 5 (relative to itself, which is position 5 on the ring). The outcome of an electrophilic substitution reaction would be a complex mixture of products, with the regioselectivity being a contest between the powerful directing effect of the amine and the deactivating effects of the other two groups.

Nucleophilic Reactions:

At the Amino Group: The fluorine and propan-2-one groups act synergistically to decrease the nucleophilicity of the amino group by withdrawing electron density. This would slow down reactions such as acylation or alkylation at the nitrogen.

At the Ketone Group: The fluorine atom's electron-withdrawing effect can synergize with the inherent electrophilicity of the carbonyl group, making it slightly more reactive towards nucleophiles. The amino group, being electron-donating, has an opposing (antagonistic) effect, though its influence from the meta position is weaker.

Nucleophilic Aromatic Substitution (SNAr): As discussed previously, the effects are antagonistic. For the fluorine to act as a leaving group, strong activation from electron-withdrawing groups is needed. The amino group is strongly electron-donating, which antagonizes this pathway by destabilizing the required anionic intermediate.

This intricate balance of electronic effects means that the reaction pathway and outcome can be finely tuned by selecting specific reaction conditions and reagents that favor interaction with one functional group over the others.

Kinetic and Thermodynamic Aspects of Key Transformations Involving this compound

Imine Formation:

Thermodynamics: Imine formation is a reversible equilibrium process. nih.gov The position of the equilibrium is influenced by the stability of the reactants and products. The electron-withdrawing fluorine and ketone groups stabilize the amine reactant by lowering the energy of its lone pair electrons. This can shift the equilibrium slightly towards the reactants compared to a system with electron-donating groups. The reaction is entropically driven by the formation of water, and removal of water (e.g., by a Dean-Stark apparatus) is often used to drive the reaction to completion (Le Chatelier's principle).

Kinetics: The rate-determining step is typically the dehydration of the carbinolamine intermediate. libretexts.org The rate is sensitive to pH. The electron-withdrawing substituents on the aromatic ring can influence the rate by affecting the ease of protonation of the hydroxyl group in the carbinolamine, a key step in its conversion to a good leaving group (H₂O).

Amide Formation:

Thermodynamics: The formation of an amide bond from a carboxylic acid and an amine is typically thermodynamically favorable but kinetically slow. Using more reactive acylating agents like acyl chlorides makes the reaction highly exergonic and essentially irreversible.

Kinetics: The rate of reaction depends on the nucleophilicity of the amine and the electrophilicity of the acylating agent. As previously noted, the synergistic electron-withdrawing effects of the fluorine and propan-2-one groups decrease the nucleophilicity of the amino group, which would be expected to reduce the reaction rate compared to aniline under identical conditions.

| Reaction Type | Kinetic Effect (Rate) | Thermodynamic Effect (Equilibrium) | Controlling Factor |

|---|---|---|---|

| Imine Formation (at Ketone) | Rate influenced by pH and stability of carbinolamine intermediate. | Reversible; equilibrium can be shifted by water removal. EWGs may slightly favor reactants. | Thermodynamic (unless water is removed) |

| Amide Formation (at Amine) | Slower than aniline due to reduced nucleophilicity caused by EWGs. | Generally favorable, especially with activated acyl groups (irreversible). | Kinetic |

| SNAr (at Fluorine) | Very slow or non-existent due to deactivation by -NH₂ group. | Product formation is thermodynamically disfavored due to unstable intermediate. | Kinetic |

Computational and Theoretical Chemistry Studies of 1 3 Amino 5 Fluorophenyl Propan 2 One

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are theoretical methods used to determine the electronic structure and geometry of molecules.

Geometry Optimization and Conformational Analysis

This involves finding the most stable three-dimensional arrangement of atoms in a molecule, known as the global minimum on the potential energy surface. Conformational analysis explores other stable, low-energy arrangements (conformers) and the energy barriers between them. For a molecule like 1-(3-Amino-5-fluorophenyl)propan-2-one, this would involve determining the preferred orientations of the aminophenyl group relative to the propanone side chain.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with other molecules.

Bond Dissociation Energies and Reaction Enthalpies

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically. It is a measure of the strength of a chemical bond. Theoretical calculations can predict BDEs for various bonds within a molecule, providing insights into its thermal stability and potential reaction pathways. Reaction enthalpies, the heat absorbed or released during a chemical reaction, can also be calculated to determine the thermodynamics of potential transformations.

Simulation of Advanced Spectroscopic Signatures for Mechanistic Insights

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a molecule and understand its electronic properties. This can include the simulation of UV-Vis spectra, which provides information about electronic transitions, Raman spectra for vibrational modes, and advanced Nuclear Magnetic Resonance (NMR) shielding tensors to predict chemical shifts. illinois.eduillinois.edu

Reaction Mechanism Elucidation through Transition State Theory

Transition state theory is a fundamental concept in chemical kinetics used to understand the rates of chemical reactions. johnhogan.infowikipedia.org Computational chemistry can be used to locate the transition state structure, which is the highest energy point along the reaction pathway. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, providing a quantitative understanding of the reaction rate. ox.ac.uk

Identification of Transition States for Key Reactions

The identification of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, this would involve quantum mechanical calculations to locate the high-energy structures that connect reactants to products. These calculations would provide critical information on the activation energies of potential reactions, such as nucleophilic substitution or condensation reactions, which are characteristic of aminoketones.

Detailed analysis of the transition state geometries would reveal the precise atomic arrangements at the peak of the reaction energy barrier, offering insights into the bond-breaking and bond-forming processes. This information is invaluable for predicting reaction rates and for designing catalysts that could lower the activation energy, thereby enhancing reaction efficiency. The absence of such studies for this compound means that its reaction kinetics and mechanistic pathways remain largely unexplored from a theoretical standpoint.

Intrinsic Reaction Coordinate (IRC) Pathways

Intrinsic Reaction Coordinate (IRC) calculations are essential for confirming that an identified transition state correctly connects the desired reactants and products. An IRC calculation maps the minimum energy path along the reaction coordinate, starting from the transition state and moving downhill to both the reactant and product energy minima.

For this compound, IRC studies would be instrumental in verifying the pathways of its key reactions. By visualizing the atomic motions along the IRC, chemists can gain a dynamic understanding of the reaction mechanism. This would allow for a detailed examination of the sequence of electronic and geometric changes that occur during a chemical transformation. Without IRC calculations, any proposed reaction mechanism for this compound lacks definitive theoretical validation.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the properties and reactivity of a molecule. Computational models, such as implicit and explicit solvent models, are used to simulate these effects. For this compound, studying solvent effects would be crucial for understanding its behavior in different reaction media.

These studies would typically involve calculating key molecular properties, such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), in various solvents. The results would help predict how the polarity of the solvent affects the compound's stability, solubility, and the activation energies of its reactions. The lack of such computational data means that predictions of its behavior in solution are based on general chemical principles rather than specific theoretical calculations for this molecule.

Structure-Reactivity Relationship Modeling (QSPR, excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or property descriptors of a molecule with its chemical reactivity or other properties. For this compound, a QSPR study (excluding biological activity) could establish mathematical models that predict its chemical properties based on its molecular structure.

This would involve calculating a wide range of molecular descriptors, such as electronic, topological, and quantum chemical parameters. These descriptors would then be used to build predictive models for properties like boiling point, vapor pressure, or reactivity in specific chemical reactions. Such models are valuable for the rapid screening of related compounds and for understanding the structural features that govern their chemical behavior. The absence of QSPR studies for this compound limits the ability to systematically predict its properties and reactivity based on its molecular structure.

Advanced Analytical Methodologies for the Comprehensive Characterization of 1 3 Amino 5 Fluorophenyl Propan 2 One and Its Chemical Transformations

High-Resolution Mass Spectrometry for Product Identification and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 1-(3-Amino-5-fluorophenyl)propan-2-one (C₉H₁₀FNO), the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated with high precision.

This technique is crucial for confirming the identity of the synthesized product and for identifying intermediates and byproducts in its chemical transformations. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to piece together the molecular framework. In mechanistic studies, HRMS can be used to identify transient species or reaction products, offering insights into the reaction pathways.

Table 1: Theoretical HRMS Data for [C₉H₁₀FNO+H]⁺

| Isotope | Atomic Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| ¹⁹F | 18.998403 |

| Calculated Exact Mass | 168.08225 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., COSY, HMBC, HSQC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. nih.gov While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the nuclei, multi-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of this compound. youtube.comyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal the coupling between the protons on the aromatic ring, as well as the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propanone side chain. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon atoms to which they are directly attached. sdsu.edu This is crucial for assigning the ¹³C NMR spectrum and confirming the connectivity of the carbon skeleton. youtube.comyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and conformation, although for a relatively simple molecule like this compound, its application might be more relevant for studying its interactions with other molecules.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| Aromatic CH | 6.5 - 7.0 | 105 - 120 | With other aromatic protons | To other aromatic carbons, side-chain C |

| Methylene (-CH₂-) | ~3.7 | ~50 | With methyl protons | To carbonyl C, aromatic C |

| Methyl (-CH₃) | ~2.1 | ~30 | With methylene protons | To carbonyl C, methylene C |

| Carbonyl C=O | - | ~205 | - | From methylene and methyl protons |

| Aromatic C-NH₂ | - | ~150 | - | From aromatic protons |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mt.com These techniques are complementary and can be used to confirm the presence of key structural features in this compound.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. wpmucdn.com It is particularly sensitive to polar bonds. mt.com

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (from a laser). mt.com It is particularly sensitive to non-polar, symmetric bonds.

For the target molecule, characteristic vibrational frequencies would be expected for the N-H stretches of the primary amine, the C=O stretch of the ketone, C-N stretching, C-F stretching, and various vibrations associated with the aromatic ring. orgchemboulder.comlibretexts.orglibretexts.org These techniques are also valuable for reaction monitoring, as the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time. mt.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Activity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 (two bands) | Weak-Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Ketone) | 1700-1720 | Strong |

| N-H Bend (Amine) | 1580-1650 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-N Stretch (Aromatic) | 1250-1335 | Medium |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise map of electron density and thus determine the exact positions of atoms, bond lengths, bond angles, and intermolecular interactions. weizmann.ac.ilnih.goveurjchem.com

For this compound, obtaining a suitable single crystal would allow for unambiguous confirmation of its molecular structure. nih.gov It would also provide valuable information on its solid-state packing, identifying any hydrogen bonding networks involving the amino group and the carbonyl oxygen, as well as other intermolecular forces that dictate the crystal lattice. This technique is also crucial for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

Table 4: Potential Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity. nih.gov When coupled with mass spectrometry, these methods become powerful tools for the analysis of complex mixtures. uoguelph.canih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. hpst.cznih.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer. GC-MS would be an effective method for purity assessment and for identifying volatile impurities in a sample of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. researchgate.net Separation occurs in the liquid phase based on the compound's affinity for the stationary and mobile phases. uoguelph.ca Coupling with tandem mass spectrometry (MS/MS) allows for highly sensitive and selective detection, making it ideal for analyzing complex reaction mixtures, identifying trace impurities, and studying the metabolic fate of the compound in biological systems. researchgate.net

Table 5: Comparison of Chromatographic Techniques for Analysis

| Technique | Principle | Applicability to Target Compound | Information Provided |

|---|---|---|---|

| GC-MS | Separation of volatile compounds in the gas phase | Suitable, may require derivatization | Purity, identification of volatile impurities, retention time, mass spectrum |

Hyphenated Techniques for In-Situ Reaction Monitoring and Mechanistic Insights (e.g., stopped-flow spectroscopy, operando IR)

Hyphenated techniques that allow for real-time, in-situ monitoring of chemical reactions provide invaluable mechanistic insights. saspublishers.com These methods allow chemists to observe the formation of intermediates and products as the reaction progresses. researchgate.net

Stopped-Flow Spectroscopy: This technique is used to study rapid reaction kinetics. rsc.orgresearchgate.net Solutions of reactants are rapidly mixed, and the reaction progress is monitored by a spectroscopic method such as UV-Vis or fluorescence spectroscopy. This could be applied to study fast reactions involving this compound, such as its interaction with a biological target or a reactive chemical species.

Operando Spectroscopy: This approach involves performing spectroscopic analysis (e.g., IR, Raman, NMR) on a chemical reaction under actual operating conditions while simultaneously measuring its performance (e.g., conversion, selectivity). wikipedia.orgornl.gov For example, an operando IR setup could be used to monitor the synthesis of this compound, providing information on surface-adsorbed species and reaction intermediates on a catalyst surface, directly correlating catalyst structure with its activity and selectivity. ornl.govresearchgate.net

These advanced in-situ methods bridge the gap between static structural analysis and the dynamic nature of chemical transformations, offering a more complete understanding of the reactivity of this compound.

Applications of 1 3 Amino 5 Fluorophenyl Propan 2 One As a Versatile Chemical Synthon and in Materials Science

Precursor in the Synthesis of Advanced Organic Intermediates (excluding pharmaceuticals)

The compound 1-(3-Amino-5-fluorophenyl)propan-2-one serves as a highly useful precursor for a variety of advanced organic intermediates, largely due to the distinct reactivity of its functional groups. The presence of fluorine on the aromatic ring can significantly influence the chemical and physical properties of the resulting molecules, often enhancing thermal stability and modifying electronic characteristics. researchgate.net

The primary aromatic amine is a key reactive site. It can undergo diazotization to be replaced by a wide range of other functional groups. Furthermore, it can participate in N-alkylation, acylation, and cross-coupling reactions to build more complex molecular scaffolds. researchgate.netmdpi.com The ketone group offers another point for chemical modification, including reactions at the carbonyl carbon or the adjacent alpha-carbons. This dual functionality makes the molecule a valuable building block in diversity-oriented synthesis for creating libraries of compounds for materials science applications. mdpi.com The development of new synthetic methodologies for fluorinated organic molecules is in high demand, and arynes, which can be generated from such precursors, are useful intermediates in the synthesis of various fluorinated aromatic and heterocyclic molecules. rsc.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Aromatic Amine | Diazotization / Sandmeyer | Halogenated, cyano, or hydroxylated phenylpropanones |

| N-Alkylation / N-Acylation | Secondary/tertiary amines, amides | |

| Suzuki or Buchwald-Hartwig Coupling | Biaryl compounds, complex amine derivatives | |

| Ketone | Reductive Amination | Substituted 3-amino-1-phenylpropanes |

| Aldol Condensation | α,β-Unsaturated ketones | |

| Wittig Reaction | Substituted propenylbenzenes |

Building Block for Polymer and Oligomer Architectures

The incorporation of fluorine into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, low surface energy, and specific optical properties. wikipedia.org As a fluorinated monomer, this compound is a candidate for creating high-performance and specialty polymers. etnatec.comrsc.org

Incorporation into Polyimides and Polyurethanes via Amine Functionality

The primary amine group on this compound allows it to be incorporated into polymer chains. For instance, it can react with dianhydrides to form polyimides or with diisocyanates to form polyurethanes. While the molecule itself is a mono-amine, it can be chemically modified to a diamine or used as a chain terminator or a side-chain functional group to modify the properties of the main polymer backbone. The fluorine substituent is particularly valuable in this context, as fluorinated polyimides and polyurethanes often exhibit enhanced solubility, lower dielectric constants, and increased thermal stability compared to their non-fluorinated counterparts. researchgate.net

Cross-linking Agent or Monomer in Specialty Polymers

While not a traditional cross-linking agent which typically requires two or more reactive groups, this compound could be functionalized to serve this purpose. More directly, it can act as a monomer in the synthesis of specialty polymers. polysciences.com The presence of the fluorine atom can impart unique characteristics to the resulting polymer, such as hydrophobicity and oleophobicity, making it suitable for applications in specialized coatings, adhesives, and sealants. etnatec.comrsc.org Fluorinated monomers are directly incorporated into the resin backbone to create materials for applications like anti-graffiti coatings, self-cleaning surfaces, and stain-resistant finishes. etnatec.com

Development of Novel Ligands for Catalysis (non-biological catalysis)

Fluorinated ligands play a crucial role in homogeneous catalysis, where they can modify the electronic properties and stability of metal complexes. nsf.gov The amino group of this compound can serve as an anchor point for coordination to a metal center. The molecule can be used to synthesize more complex ligand structures, such as Schiff bases (by reaction of the amine with an aldehyde) or phosphine-amine ligands.

The electron-withdrawing nature of the fluorine atom can influence the electron density at the metal center, thereby tuning its catalytic activity and selectivity. liv.ac.uk This effect is valuable in various catalytic processes, including cross-coupling reactions, hydrogenations, and polymerizations. The development of new fluorinated ligands is an active area of research aimed at improving catalyst performance and achieving novel chemical transformations. liv.ac.uknih.gov

Utilization in Non-Linear Optics (NLO) Materials (if applicable to fluorinated aromatics)

Organic molecules with large optical nonlinearities are central to the development of materials for photonic technologies. researchgate.net A common design feature for NLO materials is a π-conjugated system substituted with both an electron-donating group and an electron-withdrawing group. This "push-pull" configuration can lead to a large second-order hyperpolarizability.

This compound contains an electron-donating amino group and an electron-withdrawing fluorine atom on a benzene (B151609) ring. This arrangement suggests potential for NLO applications. acs.org Theoretical studies on similar fluorinated amino-aromatic structures have shown that they can possess significant NLO properties. researchgate.net The introduction of fluorine into organic compounds can profoundly influence their chemical and physical properties, making fluorinated aromatics a subject of interest for new materials, including those with applications in liquid crystals and imaging systems. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly (e.g., hydrogen bonding from amino group)

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding. The structure of this compound contains functional groups capable of acting as both hydrogen bond donors and acceptors. The primary amine (-NH₂) is a strong hydrogen bond donor, while the ketonic oxygen and the fluorine atom can act as hydrogen bond acceptors. researchgate.netnih.gov

This capacity for hydrogen bonding allows the molecule to participate in self-assembly, forming ordered structures in the solid state or in solution. nih.gov Studies on monofluoroanilines have shown that fluorine can participate in N-H···F and C-H···F hydrogen bonds, influencing crystal packing and molecular conformation. researchgate.netnih.gov The interplay of these hydrogen bonds can lead to the formation of predictable supramolecular synthons, such as chains or sheet-like structures, which are fundamental to crystal engineering and the design of functional molecular materials. nih.govacs.orgresearchgate.net

Environmental Photochemistry and Degradation Pathways of 1 3 Amino 5 Fluorophenyl Propan 2 One

Photolytic Degradation under Simulated Environmental Conditions

There is no available information on the photolytic degradation of 1-(3-Amino-5-fluorophenyl)propan-2-one.

Oxidative Transformation Mechanisms in Aqueous Media (environmental, not biological)

There is no available information on the oxidative transformation of this compound in aqueous media.

Identification of Environmental Transformation Products and Persistence Assessment

There is no available information on the environmental transformation products or the persistence of this compound.

Conclusion and Future Directions in the Academic Research of 1 3 Amino 5 Fluorophenyl Propan 2 One

Summary of Key Synthetic and Mechanistic Insights

The synthesis of 1-(3-amino-5-fluorophenyl)propan-2-one and related structures often involves multi-step processes that leverage fundamental organic reactions. While specific synthetic routes for this exact molecule are not extensively detailed in publicly available literature, analogous syntheses provide significant insights. Key transformations likely include nitration, reduction, and acylation or alkylation reactions on a fluorinated benzene (B151609) precursor.

Mechanistically, the reactivity of this compound is governed by its constituent functional groups: the aromatic amine and the ketone.

The Amino Group: The amino group is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization. Its position on the fluorinated ring also influences its reactivity in nucleophilic aromatic substitution (SNAr) reactions. Kinetic investigations into SNAr amination reactions have revealed complex pathways, where the choice of base can lead to different reaction profiles and the formation of catalytic species during the reaction. rsc.org These insights are crucial for optimizing synthetic strategies to achieve higher yields and greener processes. rsc.org

The Ketone Group: The ketone moiety is susceptible to nucleophilic attack, allowing for the formation of alcohols, imines, and other derivatives. It can also participate in enolate chemistry, enabling reactions at the α-carbon.

The Fluorinated Aromatic Ring: The fluorine atom influences the electron density of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. The presence of fluorine is a key feature in many modern pharmaceuticals, as it can enhance metabolic stability and binding affinity. mdpi.com

Emerging Research Opportunities and Unexplored Reactivity Profiles

While this compound serves as a valuable building block, its full reactive potential remains largely untapped. Several areas present exciting opportunities for future research:

Asymmetric Transformations: The prochiral ketone offers a prime opportunity for asymmetric reduction or amination to generate chiral amino alcohols or diamines. mdpi.com The development of efficient stereoselective methods would provide access to enantiomerically pure compounds, which are highly sought after in medicinal chemistry. mdpi.com

Multi-component Reactions: The combination of the amino and ketone functionalities makes this compound an ideal candidate for multi-component reactions (MCRs). scielo.org.za Investigating its behavior in reactions like the Ugi or Mannich reaction could lead to the rapid synthesis of diverse and complex molecular scaffolds.

Derivatization for Biological Screening: Systematic derivatization of the amino and ketone groups could yield a library of novel compounds for biological screening. For instance, the synthesis of triazine or triazole derivatives has shown promise in developing new therapeutic agents. mdpi.comnih.gov

Potential for Development of New Synthetic Methodologies Utilizing this Compound

The unique structure of this compound makes it a valuable starting material for the development of novel synthetic methodologies.

Flow Chemistry Synthesis: The synthesis of pharmaceutical intermediates is increasingly moving towards continuous flow chemistry to improve safety, efficiency, and scalability. beilstein-journals.org Developing a continuous flow process for the synthesis of this compound and its derivatives would be a significant advancement. beilstein-journals.org

Biocatalysis: The use of enzymes, such as transaminases, for the asymmetric amination of ketones is a green and efficient alternative to traditional chemical methods. mdpi.com Exploring the use of biocatalysts for the stereoselective transformation of this compound could provide access to valuable chiral building blocks. mdpi.com

Scaffold for Heterocyclic Synthesis: The compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, condensation reactions involving the amino and ketone groups could lead to the formation of quinolines, benzodiazepines, or other nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

Prospects for Advanced Materials Science Applications and Catalysis Development

Beyond its role in pharmaceutical synthesis, the structural motifs within this compound suggest potential applications in materials science and catalysis.

Polymer Synthesis: The amino group offers a handle for polymerization reactions. Incorporation of this fluorinated monomer into polymers could lead to materials with tailored properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

Ligand Development for Catalysis: The molecule can be modified to create novel ligands for transition metal catalysis. For example, conversion of the ketone to an imine followed by coordination to a metal center could generate catalysts for asymmetric synthesis. Chiral amines and their derivatives are known to be effective ligands in various asymmetric transformations. mdpi.com

Functional Materials: The combination of a fluorinated aromatic ring and reactive functional groups could be exploited in the design of functional materials. For example, derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs) or as components of sensors. Theoretical studies on related amino-triazole compounds have explored their potential as energetic materials, suggesting that the broader class of compounds could have diverse applications. mdpi.comresearchgate.net

Q & A

Basic: What are the key synthetic routes for 1-(3-Amino-5-fluorophenyl)propan-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aromatic precursors. For example:

- Route 1: React 3-amino-5-fluorobenzene with chloroacetone in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions .

- Route 2: Introduce the amino group via nitration/reduction after ketone formation to avoid side reactions .

Critical Factors:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control: Lower temperatures (~0–5°C) minimize undesired polymerization of reactive intermediates.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Advanced: How can researchers optimize synthesis when literature methods yield contradictory results (e.g., competing side products)?

Methodological Answer:

Contradictions often arise from differences in substituent reactivity or competing pathways. Strategies include:

- In Situ Monitoring: Use HPLC or inline IR spectroscopy to track reaction progress and identify side products early .

- Protecting Groups: Temporarily protect the amino group (e.g., as a tert-butoxycarbonyl (Boc) derivative) to prevent unwanted nucleophilic attacks during acylation .

- Computational Modeling: Employ DFT calculations to predict reactivity hotspots and optimize reaction pathways (e.g., assessing electron-withdrawing effects of fluorine) .

Example: Fluorine’s inductive effect increases electrophilicity at the ketone carbonyl, necessitating milder bases to avoid over-reactivity .

Advanced: What advanced spectroscopic techniques confirm structural integrity and purity of this compound?

Methodological Answer:

- Multinuclear NMR:

- ¹H/¹³C NMR: Verify substitution patterns (e.g., aromatic protons adjacent to fluorine show splitting due to ³J coupling). Compare with analogs in .

- ¹⁹F NMR: Quantify fluorine environment (δ ~-110 ppm for meta-F) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₉H₉FNO, exact mass 165.0695).

- X-Ray Crystallography: Resolve ambiguities in stereoelectronic effects (e.g., planarity of the aromatic ring). Use SHELXL for refinement, particularly for handling twinning or disorder .

Purity Assessment:

- HPLC-DAD/ELSD: Detect trace impurities (<0.1%) using C18 columns and acetonitrile/water gradients .

Advanced: How do fluorine and amino substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Hammett Analysis: Fluorine’s -I effect increases electrophilicity at the ketone, while the amino group’s +M effect stabilizes intermediates.

- DFT Calculations: Predict charge distribution (e.g., LUMO localization at the carbonyl group enhances nucleophilic attack susceptibility) .

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., hydrogenation of the ketone is slower due to fluorine’s steric and electronic effects) .

Experimental Validation:

- Cyclic voltammetry reveals redox behavior influenced by electron-withdrawing fluorine and electron-donating amino groups .

Advanced: What computational strategies predict physicochemical properties and reaction pathways for this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Assess solubility in solvents (e.g., logP prediction via COSMO-RS) .

- Docking Studies: Explore potential bioactivity (e.g., binding to enzymes like monoamine oxidases) using AutoDock Vina .

- Reaction Pathway Prediction: Use Gaussian or ORCA for transition-state modeling, particularly for nucleophilic substitutions or reductions .

Case Study: DFT-optimized geometries explain regioselectivity in electrophilic aromatic substitution reactions .

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved using SHELXL?

Methodological Answer:

- Data Collection: Use synchrotron radiation for high-resolution datasets (d ~0.8 Å) to reduce noise .

- SHELXL Refinement:

- Validation Tools: Check Rint and GooF values; ADDSYM in PLATON identifies missed symmetry .